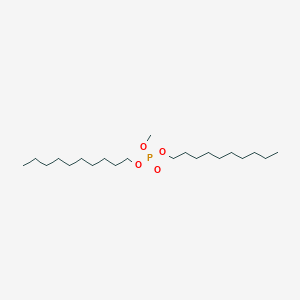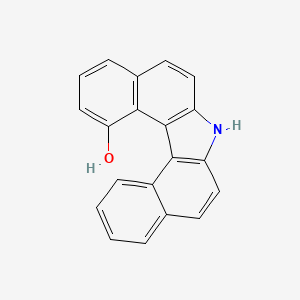![molecular formula C15H23Cl2OP B14315472 [2,4,6-Tri(propan-2-yl)phenyl]phosphonic dichloride CAS No. 114070-56-3](/img/structure/B14315472.png)
[2,4,6-Tri(propan-2-yl)phenyl]phosphonic dichloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[2,4,6-Tri(propan-2-yl)phenyl]phosphonic dichloride: is a chemical compound that belongs to the class of organophosphorus compounds It is characterized by the presence of a phosphonic dichloride group attached to a phenyl ring substituted with three isopropyl groups at the 2, 4, and 6 positions
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [2,4,6-Tri(propan-2-yl)phenyl]phosphonic dichloride typically involves the reaction of [2,4,6-Tri(propan-2-yl)phenyl]phosphonic acid with thionyl chloride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the product. The general reaction scheme is as follows:
[2,4,6-Tri(propan-2-yl)phenyl]phosphonic acid+Thionyl chloride→[2,4,6-Tri(propan-2-yl)phenyl]phosphonic dichloride+Sulfur dioxide+Hydrogen chloride
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions: [2,4,6-Tri(propan-2-yl)phenyl]phosphonic dichloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as alcohols, amines, and thiols to form corresponding phosphonate esters, amides, and thiolates.
Hydrolysis: In the presence of water, it hydrolyzes to form [2,4,6-Tri(propan-2-yl)phenyl]phosphonic acid and hydrogen chloride.
Common Reagents and Conditions:
Alcohols: React under mild conditions to form phosphonate esters.
Amines: React under slightly elevated temperatures to form phosphonamides.
Water: Hydrolysis occurs readily at room temperature.
Major Products:
Phosphonate Esters: Formed from reactions with alcohols.
Phosphonamides: Formed from reactions with amines.
[2,4,6-Tri(propan-2-yl)phenyl]phosphonic acid: Formed from hydrolysis.
Scientific Research Applications
Chemistry:
- Used as a reagent in organic synthesis for the introduction of phosphonic dichloride groups into molecules.
- Acts as a precursor for the synthesis of various organophosphorus compounds.
Biology and Medicine:
- Investigated for potential use in the development of pharmaceuticals due to its ability to form stable phosphonate esters and amides.
Industry:
- Utilized in the production of flame retardants and plasticizers.
- Employed in the synthesis of specialty polymers and materials with enhanced thermal stability.
Mechanism of Action
The mechanism of action of [2,4,6-Tri(propan-2-yl)phenyl]phosphonic dichloride involves the formation of covalent bonds with nucleophilic sites on target molecules. The phosphonic dichloride group is highly reactive and can form stable phosphonate esters and amides, which are resistant to hydrolysis. This reactivity makes it useful in various chemical transformations and applications.
Comparison with Similar Compounds
[2,4,6-Tri(propan-2-yl)phenyl]phosphonic acid: The hydrolyzed form of the dichloride.
[2,4,6-Tri(propan-2-yl)phenyl]phosphonate esters: Formed from reactions with alcohols.
[2,4,6-Tri(propan-2-yl)phenyl]phosphonamides: Formed from reactions with amines.
Uniqueness: [2,4,6-Tri(propan-2-yl)phenyl]phosphonic dichloride is unique due to its high reactivity and ability to form stable derivatives. Its structure, with three isopropyl groups, provides steric hindrance that can influence its reactivity and selectivity in chemical reactions.
Properties
CAS No. |
114070-56-3 |
|---|---|
Molecular Formula |
C15H23Cl2OP |
Molecular Weight |
321.2 g/mol |
IUPAC Name |
2-dichlorophosphoryl-1,3,5-tri(propan-2-yl)benzene |
InChI |
InChI=1S/C15H23Cl2OP/c1-9(2)12-7-13(10(3)4)15(19(16,17)18)14(8-12)11(5)6/h7-11H,1-6H3 |
InChI Key |
WUEAMTVQNGYLRI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC(=C(C(=C1)C(C)C)P(=O)(Cl)Cl)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![1-Propen-1-ol, 3-[3-(diethylamino)phenyl]-](/img/structure/B14315458.png)




![1,1'-[(3,4-Dimethylidenecyclohexane-1,1-diyl)disulfonyl]dibenzene](/img/structure/B14315484.png)

